molecular formula C16H17N3O2S2 B2781090 N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-propyl-1,2,3-thiadiazole-5-carboxamide CAS No. 2097929-46-7

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-propyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2781090
CAS No.: 2097929-46-7
M. Wt: 347.45
InChI Key: LNICXPQINIWRRQ-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-propyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C16H17N3O2S2 and its molecular weight is 347.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactivity

Research on compounds related to N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-propyl-1,2,3-thiadiazole-5-carboxamide often involves detailed synthesis routes and the exploration of their chemical reactivity. For instance, Aleksandrov and El’chaninov (2017) described the synthesis and reactivity of 2-(furan-2-yl)benzo[e][1,3]benzothiazole, highlighting methods for electrophilic substitution reactions such as nitration, bromination, formylation, and acylation (Aleksandrov & El’chaninov, 2017).

Biological Activities

The exploration of biological activities is a significant area of interest. Franchetti et al. (1995) synthesized furanfurin and thiophenfurin, analogues of tiazofurin, and investigated their antitumor activity and interactions with inosine monophosphate dehydrogenase, demonstrating potential cytotoxic effects in vitro and in vivo (Franchetti et al., 1995). Similarly, Zaki, Al-Gendey, and Abdelhamid (2018) synthesized pyridine and thioamide derivatives, examining their antimicrobial and anticancer activities, indicating the compounds' potential for pharmacological applications (Zaki, Al-Gendey, & Abdelhamid, 2018).

Antimicrobial Studies

Studies have also focused on the antimicrobial properties of related compounds. Siddiqa et al. (2022) investigated the synthesis of functionalized N-(4-Bromophenyl)furan-2-carboxamides and their anti-bacterial activities against clinically isolated drug-resistant bacteria, showcasing the importance of such compounds in developing new antibacterial agents (Siddiqa et al., 2022).

Molecular Characterization and Theoretical Investigations

Cakmak et al. (2022) conducted experimental and theoretical investigations on a thiazole-based heterocyclic amide, demonstrating its antimicrobial activity and providing insights into its molecular and electronic structures through density functional theory (DFT) modeling (Cakmak et al., 2022).

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-4-propylthiadiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S2/c1-2-5-12-15(23-19-18-12)16(20)17-10-11(13-6-3-8-21-13)14-7-4-9-22-14/h3-4,6-9,11H,2,5,10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNICXPQINIWRRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)NCC(C2=CC=CO2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.